molecular formula C9H9BrO2 B2905934 2-(4-Bromo-2-methylphenyl)acetic acid CAS No. 853796-39-1

2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No. B2905934
Key on ui cas rn: 853796-39-1
M. Wt: 229.073
InChI Key: PGVPTRWRGZKMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853258B2

Procedure details

(4-Bromo-2-methylphenyl)acetic acid (59 g, 258 mmol) was dissolved in THF (100 mL), and cooled in an ice-bath to 0° C. Borane (1 M in THF, 310 mL, 1.2 eq) was added dropwise. During the addition the temperature rose slowly to 20° C. After complete addition, the ice-bath was removed and stirring was continued for 2 hours. The reaction mixture was poured into sat. aq. K2CO3 (300 mL), and the obtained suspension was diluted with H2O (500 mL). The THF layer was separated and concentrated under reduced pressure. The aqueous layer was extracted with EtOAc (2×250 mL, 1×100 mL). The residue from the concentrated THF layer was dissolved in the combined organic layer, which was washed with brine. The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure, yielding the crude product (54.6 g) as a brown oil. The crude product was purified by column chromatography (SiO2, 2 L of 30% EtOAc in heptanes, Rf=0.3). Desired fractions were combined and concentrated under reduced pressure, yielding the title compound as a yellow oil (31.6 g, 144 mmol, 56%). 1H-NMR (CDCl3, 300 MHz) δ ppm 2.3 (s, 3H); 2.68 (t, 2H); 2.82 (t, 2H); 7.07 (d, 1H); 7.30 (d, 2H).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[C:4]([CH3:12])[CH:3]=1.B>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[C:4]([CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the temperature
CUSTOM
Type
CUSTOM
Details
rose slowly to 20° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into sat. aq. K2CO3 (300 mL)
ADDITION
Type
ADDITION
Details
the obtained suspension was diluted with H2O (500 mL)
CUSTOM
Type
CUSTOM
Details
The THF layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×250 mL, 1×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The residue from the concentrated THF layer was dissolved in the combined organic layer, which
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding the crude product (54.6 g) as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2, 2 L of 30% EtOAc in heptanes, Rf=0.3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 144 mmol
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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